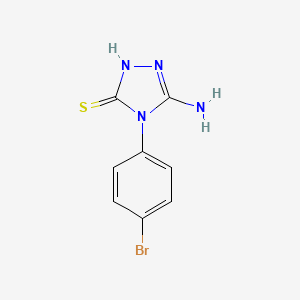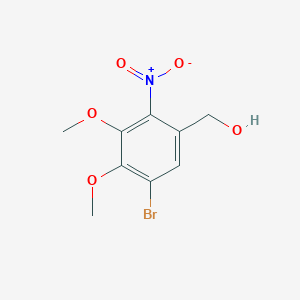
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol is an organic compound with the molecular formula C9H10BrNO5 It is characterized by the presence of bromine, methoxy, and nitro functional groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol typically involves the bromination of 3,4-dimethoxybenzaldehyde followed by nitration and reduction steps. One common method involves the following steps:
Bromination: 3,4-Dimethoxybenzaldehyde is reacted with bromine in methanol to introduce the bromine atom at the 5-position of the phenyl ring.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as sodium borohydride, followed by oxidation to form the final methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 5-Bromo-3,4-dimethoxy-2-nitrobenzaldehyde or 5-Bromo-3,4-dimethoxy-2-nitrobenzoic acid.
Reduction: 5-Bromo-3,4-dimethoxy-2-aminophenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3,4-dimethoxybenzaldehyde): Similar structure but lacks the nitro group.
(5-Bromo-3,4-dimethoxy-2-aminophenyl)methanol: Similar structure with an amino group instead of a nitro group.
(5-Bromo-3,4-dimethoxy-2-nitrobenzoic acid): Similar structure with a carboxylic acid group instead of a methanol group.
Uniqueness
(5-Bromo-3,4-dimethoxy-2-nitrophenyl)methanol is unique due to the combination of bromine, methoxy, and nitro groups on the phenyl ring, along with the methanol group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
5391-71-9 |
|---|---|
Molecular Formula |
C9H10BrNO5 |
Molecular Weight |
292.08 g/mol |
IUPAC Name |
(5-bromo-3,4-dimethoxy-2-nitrophenyl)methanol |
InChI |
InChI=1S/C9H10BrNO5/c1-15-8-6(10)3-5(4-12)7(11(13)14)9(8)16-2/h3,12H,4H2,1-2H3 |
InChI Key |
GUHOZFSDFXQSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1OC)[N+](=O)[O-])CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)

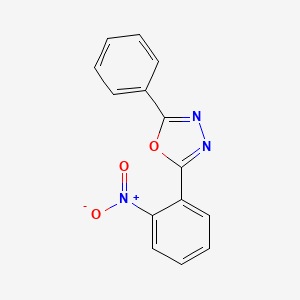
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
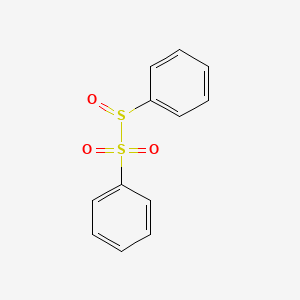
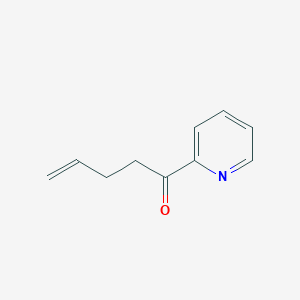
![Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
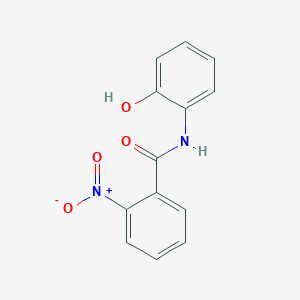

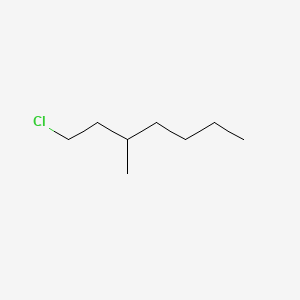

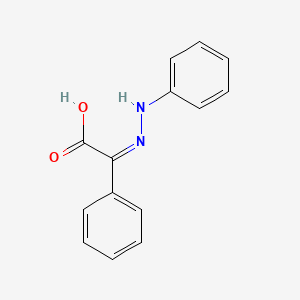
![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
